N-(1,3-benzodioxol-5-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide
Description
N-(1,3-Benzodioxol-5-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide is a structurally complex organic compound featuring:
- A 1,3-benzodioxole moiety, known for enhancing bioavailability and metabolic stability in bioactive molecules .
- A 1,3-thiazole ring, a heterocycle often associated with antimicrobial and anticancer properties .
- A 1H-pyrrole substituent, which contributes to π-stacking interactions and target binding .
- An acetamide linker, facilitating structural diversity and pharmacological optimization .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-pyrrol-1-yl-1,3-thiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-15(18-11-3-4-13-14(7-11)22-10-21-13)8-12-9-17-16(23-12)19-5-1-2-6-19/h1-7,9H,8,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFXNSVOUAZSDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CN=C(S3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide (referred to as compound A) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
Compound A has a complex structure characterized by the presence of a benzodioxole moiety and a thiazole ring. Its molecular formula is C15H14N2O3S, with a molecular weight of 302.35 g/mol. The unique combination of these functional groups contributes to its biological properties.
Target Enzymes
The primary biological activities of compound A are attributed to its interaction with specific enzymes:
- Enoyl ACP Reductase : This enzyme is crucial in fatty acid biosynthesis. Inhibition of this enzyme disrupts lipid metabolism, leading to potential antibacterial effects.
- Dihydrofolate Reductase (DHFR) : By inhibiting DHFR, compound A interferes with nucleotide synthesis, which is essential for DNA replication and cell proliferation.
Mode of Action
Compound A binds to the active sites of the aforementioned enzymes, leading to their inhibition. This results in the disruption of critical biochemical pathways, ultimately causing cell death in susceptible organisms or cancer cells.
Antimicrobial Activity
Research has demonstrated that compound A exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of fatty acid synthesis pathways critical for bacterial survival.
Anticancer Properties
Compound A has been investigated for its potential as an anticancer agent. Studies indicate that it can induce apoptosis in cancer cell lines by inhibiting DHFR and disrupting nucleotide synthesis. This leads to reduced cell proliferation and increased rates of programmed cell death .
Pharmacokinetics
The pharmacokinetic profile of compound A suggests good bioavailability and absorption characteristics. Similar compounds have shown favorable distribution and metabolism profiles in preclinical studies, indicating that compound A may also possess these beneficial properties.
Case Studies
Several case studies highlight the efficacy of compound A in various experimental models:
-
In Vitro Studies :
- Compound A was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells) and demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.
- Antimicrobial assays revealed minimum inhibitory concentrations (MICs) as low as 4 µg/mL against certain bacterial strains.
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Animal Models :
- In murine models of cancer, administration of compound A resulted in significant tumor reduction compared to control groups.
- In models assessing bacterial infections, treatment with compound A led to improved survival rates in infected animals compared to untreated controls.
Comparison with Related Compounds
A comparison with structurally similar compounds reveals unique features of compound A:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound B | N-(2-(1H-pyrrol-1-yl)phenyl)acetamide | Moderate anticancer activity |
| Compound C | N-(1H-pyrrol-2-yl)methanamine | Limited antimicrobial activity |
| Compound D | N-(1H-pyrrol-2-yl)benzamide | Weak enzyme inhibition |
Compound A stands out due to its dual action against both bacterial pathogens and cancer cells, making it a promising candidate for further development .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of the target compound with analogs from recent literature:
Key Observations
Impact of Heterocycles :
- Replacement of thiazole with oxadiazole (as in ) enhances COX-II selectivity but reduces molecular flexibility.
- Indole -containing analogs (e.g., ) exhibit stronger antimicrobial activity, likely due to planar aromatic interactions with bacterial enzymes.
Role of Substitutents :
- Halogenation (e.g., 4-bromo in or 3-chloro-4-fluoro in ) improves target binding via hydrophobic and electronic effects.
- The benzodioxole moiety consistently enhances metabolic stability across analogs .
Biological Activity Trends :
- Compounds with pyrrole-thiazole combinations (e.g., target compound) are hypothesized to target kinases or apoptosis pathways, similar to oxadiazole derivatives .
- Acetamide linkers allow modular modifications, enabling optimization of solubility and potency .
Challenges and Innovations
- Regioselectivity : Controlling substituent positions on the thiazole ring requires careful selection of catalysts (e.g., Pd-mediated cross-coupling) .
- Crystallography : Advanced tools like SHELXL and structure validation protocols ensure accurate determination of complex geometries.
Q & A
Basic: What are the key steps and considerations in synthesizing N-(1,3-benzodioxol-5-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide?
The synthesis typically involves multi-step reactions to assemble the benzodioxole, pyrrole, and thiazole moieties. Key steps include:
- Coupling reactions : Reacting halogenated intermediates (e.g., 1,3-benzodioxol-5-yl derivatives) with thiazole precursors under controlled conditions (e.g., inert atmosphere, anhydrous solvents like DMF) .
- Amide bond formation : Using coupling agents (e.g., EDC/HOBt) to attach the acetamide group to the benzodioxole scaffold .
- Purification : Chromatography (e.g., silica gel or HPLC) is critical to isolate the target compound from byproducts .
Methodological tip : Optimize reaction time and temperature to minimize side reactions (e.g., oxidation of the pyrrole ring) .
Basic: Which spectroscopic techniques are essential for structural validation of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly distinguishing benzodioxole aromatic protons (δ 6.5–7.0 ppm) and thiazole/pyrrole protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, ensuring no impurities .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the acetamide group) .
Basic: What preliminary biological assays are recommended to screen its bioactivity?
- Antimicrobial screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans) .
- Cytotoxicity assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT or SRB assays to evaluate IC₅₀ values .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Advanced: How can reaction conditions be optimized to enhance synthesis yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates, while bases (e.g., K₂CO₃) facilitate deprotonation in coupling reactions .
- Temperature control : Lower temperatures (~0–5°C) reduce side reactions during sensitive steps (e.g., thiazole ring closure) .
- Catalyst optimization : Transition-metal catalysts (e.g., Pd for cross-couplings) can accelerate reaction rates .
Data-driven approach : Use Design of Experiments (DoE) to statistically model variables (e.g., solvent ratio, temperature) .
Advanced: How can structure-activity relationship (SAR) studies guide molecular modifications for enhanced bioactivity?
- Substituent variation : Modify the benzodioxole’s methoxy groups or thiazole’s pyrrole substituents to assess impacts on antimicrobial potency .
- Bioisosteric replacement : Replace the thiazole ring with oxadiazole or triazole to evaluate changes in target binding (e.g., enzyme inhibition) .
Case study : Analogues with electron-withdrawing groups on the benzodioxole showed 3-fold higher cytotoxicity in MCF-7 cells .
Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?
- Molecular docking validation : Compare docking scores (e.g., Autodock Vina) with experimental IC₅₀ values to identify mismatches in binding site assumptions .
- Solvent effects : Re-evaluate computational models to account for solvation/desolvation energy, which may alter ligand-receptor interactions .
- Experimental replication : Repeat assays under standardized conditions (e.g., cell passage number, serum concentration) to rule out variability .
Advanced: What challenges arise in interpreting cytotoxicity discrepancies across cell lines?
- Cell model variability : Differences in membrane permeability (e.g., P-glycoprotein expression in multidrug-resistant lines) can skew results .
- Metabolic activity : Proliferation rates (e.g., HeLa vs. primary cells) affect compound uptake and metabolism .
Mitigation : Normalize data to cell count (e.g., via ATP-based assays) and include isogenic cell pairs (e.g., wild-type vs. knockout) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
